4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Description
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide features a tetrahydropyrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperazine ring. The piperazine is further substituted with a carboxamide group attached to a thiophen-2-yl moiety.
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-16(14-12-13-4-1-2-6-22(13)19-14)20-7-9-21(10-8-20)17(24)18-15-5-3-11-25-15/h3,5,11-12H,1-2,4,6-10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCALFBAYJVXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound this compound acts as a core protein allosteric modulator (CpAM) for HBV. It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants.
Biochemical Pathways
The compound this compound affects the HBV life cycle by modulating the conformation of the HBV core protein. This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus.
Biological Activity
The compound 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrahydropyrazolo[1,5-a]pyridine : A bicyclic structure known for its diverse biological activities.
- Piperazine : A common moiety in pharmaceuticals that enhances bioactivity.
- Thiophene : A heterocyclic compound that contributes to the overall pharmacological profile.
The molecular formula is with a molecular weight of approximately 378.47 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study reported that related pyrazolo compounds inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition studies revealed that similar compounds are effective against DHODH, which plays a crucial role in pyrimidine biosynthesis. This inhibition has implications for treating autoimmune diseases and certain cancers .
- Cyclooxygenase (COX) : Some derivatives have been identified as selective COX-2 inhibitors, which are important for anti-inflammatory therapies. The selectivity index for these compounds shows promising results compared to traditional NSAIDs .
Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a closely related compound on human leukemia cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 1 to 10 µM over 24 hours. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimal inhibitory concentrations (MICs) below 100 µg/mL, demonstrating their potential as new antimicrobial agents .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Recent studies have highlighted the potential of pyrazolo derivatives as antitumor agents. Compounds similar to 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications in such compounds can enhance their selectivity and potency against specific cancer types .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that piperazine derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases, which are key players in the inflammatory process. A series of piperazine-based compounds have been synthesized and evaluated for their anti-inflammatory activities, with some demonstrating superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Neuropharmacological Effects
The neuropharmacological potential of pyrazolo compounds is another area of interest. Studies suggest that these compounds may possess anxiolytic and antidepressant properties. For example, derivatives with similar structural features have been evaluated for their effects on neurotransmitter systems in animal models, showing promise in modulating serotonin and dopamine pathways .
Synthesis and Structural Variations
1. Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic methodologies. These include multi-step reactions involving the formation of piperazine rings followed by the introduction of the tetrahydropyrazolo moiety. Recent advancements in synthetic chemistry have allowed for more efficient pathways that enhance yield and purity .
2. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents on the piperazine ring or modifications to the pyrazolo framework can significantly influence biological activity. Researchers are actively exploring these relationships to design more potent analogs with fewer side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
a. Tetrahydropyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
- Target Compound : Contains a partially saturated pyrazolo[1,5-a]pyridine core, which may enhance conformational flexibility compared to fully aromatic systems.
- Analog (1l, 2d): Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and its derivatives feature an imidazo[1,2-a]pyridine core with nitro and cyano substituents .
b. Tetrahydropyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- The trifluoromethyl group enhances lipophilicity, contrasting with the thiophen-2-yl group in the target compound, which offers π-π stacking capability.
Piperazine-Carboxamide Derivatives
- Target Compound : The piperazine-carboxamide-thiophen-2-yl chain likely improves solubility compared to purely aromatic systems.
- Analog (12d, 12e) : N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12d) and its analogs incorporate thiophen-2-yl substituents but lack the piperazine linker, resulting in lower polarity and solubility issues .
Functional Group Impact
- Thiophen-2-yl : Present in both the target compound and 12d, this group contributes to π-π interactions in target binding but may reduce solubility compared to polar groups like trifluoromethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
